N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety and a trimethoxybenzohydrazide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential anticancer and antimicrobial activities due to its ability to interact with biological targets.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-CHLORO-4-FLUOROANILINE
- N-((BENZO[1,3]DIOXOL-5-YL)METHYLENE)-2-CYANO-3-SUBSTITUTED PHENYLACRYLOHYDRAZIDES
Uniqueness
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety, in particular, may offer advantages in terms of solubility and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18N2O6 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H18N2O6/c1-22-15-7-12(8-16(23-2)17(15)24-3)18(21)20-19-9-11-4-5-13-14(6-11)26-10-25-13/h4-9H,10H2,1-3H3,(H,20,21)/b19-9+ |
InChI Key |
SOKOHSBHAOTYBY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.